Thiophene-2-ethylamine

Overview

Description

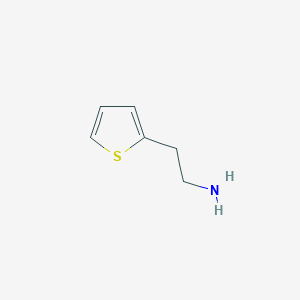

Thiophene-2-ethylamine, also known as 2-(thiophen-2-yl)ethanamine, is an aromatic amine with the molecular formula C6H9NS. It is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. This compound is a versatile intermediate used in the synthesis of various organic compounds and materials. It is known for its applications in chemical research, analytical chemistry, and material science .

Synthetic Routes and Reaction Conditions:

-

Bromination and Grignard Reaction:

- Thiophene is brominated at low temperatures to obtain 2-bromo thiophene.

- The 2-bromo thiophene undergoes a Grignard reaction with magnesium chips and ethylene oxide to produce 2-thiophene ethanol.

- The 2-thiophene ethanol is then esterified and subjected to ammonolysis to yield this compound .

-

Friedel-Crafts Alkylation:

- Thiophene reacts with halogenated propionate under the action of a composite oxide solid acid catalyst to synthesize 3-(2’-thiophene) propionate.

- The 3-(2’-thiophene) propionate undergoes amidation and Hofmann rearrangement to produce this compound .

Industrial Production Methods:

- The industrial production of this compound involves the bromination of thiophene, followed by Grignard reaction, esterification, and ammonolysis. This method is cost-effective, has mild reaction conditions, and is suitable for large-scale production .

Types of Reactions:

-

Oxidation:

-

Reduction:

- Reduction reactions can convert this compound into its corresponding amine derivatives.

-

Substitution:

- This compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydroperoxyl radicals, atmospheric oxygen.

Reduction: Hydrogen gas, metal catalysts.

Substitution: Halogenating agents, nucleophiles.

Major Products:

- Oxidized products such as thiophene-epoxide and thiophene-oxide.

- Reduced amine derivatives.

- Substituted thiophene derivatives .

Mechanism of Action

Target of Action

Thiophene-2-ethylamine is an aromatic amine . It is suitable to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .

Mode of Action

This compound undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It has been investigated for its effect as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells .

Biochemical Pathways

This compound is involved in the synthesis of thiophene derivatives by heterocyclization of various substrates . It is also used in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a boiling point of 200-201 °c/750 mmhg . Its density is 1.087 g/mL at 25 °C .

Result of Action

This compound is used to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives and acylguanidines derivatives . It has been investigated for its effect as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to air . It is also used in the formation of 2D/3D bulk heterojunction structures in Ruddlesden−Popper Perovskite, which are believed to arise from the compression-induced epitaxial growth of the 3D phase at the grain boundaries of the 2D phase through the Pb−S interaction .

Biochemical Analysis

Biochemical Properties

Thiophene-2-ethylamine is suitable to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with other compounds to form new derivatives. For instance, it undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Temporal Effects in Laboratory Settings

Its stability under normal conditions suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Its ability to form salts with acids suggests that it may interact with enzymes or cofactors in the body .

Scientific Research Applications

Thiophene-2-ethylamine has a wide range of applications in scientific research:

-

Chemistry:

- Used as a reagent in the synthesis of new compounds and materials.

- Functionalizes multiwall carbon nanotubes (MWCNT) for advanced material applications .

-

Biology:

-

Medicine:

-

Industry:

Comparison with Similar Compounds

- Thiophene-2-carboxaldehyde

- Thiophene-2-acetonitrile

- 2-(thiophen-2-yl)ethanol

Biological Activity

Thiophene-2-ethylamine (CAS 30433-91-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.

This compound is characterized by its thiophene ring structure, which contributes to its reactivity and biological potential. It appears as a colorless to yellow liquid with a boiling point of approximately 200-201 °C at 750 mmHg and a density of 1.087 g/mL at 25 °C . The compound is sensitive to environmental factors such as air exposure, which can lead to color changes and instability.

This compound functions primarily through the following mechanisms:

- Reactivity : It undergoes microwave-induced condensation with iminodiacetic acid, forming piperazine derivatives that may exhibit enhanced biological activity.

- Functionalization : The compound is effective in functionalizing multiwall carbon nanotubes (MWCNT), which can be utilized in drug delivery systems and nanomedicine applications.

Pharmacological Applications

This compound has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anti-tubercular activities.

Antimicrobial Activity

Recent studies have identified thiophene derivatives, including this compound, as having significant antimicrobial properties against resistant strains of bacteria such as Acinetobacter baumannii and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 mg/L to >64 mg/L, indicating their potential as new antibacterial agents .

Table 1: Antimicrobial Efficacy of Thiophene Derivatives

| Compound ID | MIC (mg/L) | Target Bacteria |

|---|---|---|

| 4 | 16 | Col-R A. baumannii |

| 5 | 32 | Col-R E. coli |

| 8 | 32 | Col-R E. coli |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives formed from this compound exhibited significant inhibition of protein denaturation, a key indicator of anti-inflammatory potential. This was assessed by measuring the percentage inhibition of bovine serum albumin (BSA) denaturation compared to standard anti-inflammatory drugs like diclofenac sodium .

Anti-tubercular Activity

Research on Schiff base conjugates of this compound has shown promising results in anti-tubercular activity. These conjugates were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis, demonstrating effective activity that warrants further exploration for potential therapeutic use .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the journal PMC highlighted the efficacy of thiophene derivatives against colistin-resistant strains. The research included molecular docking studies that indicated strong binding affinities to bacterial outer membrane proteins, suggesting a mechanism for their antibacterial effects .

- Anti-inflammatory Research : Another study focused on the synthesis of thiophene-based compounds and their evaluation for anti-inflammatory activity through BSA denaturation assays. The results indicated that certain derivatives significantly inhibited protein denaturation, supporting their potential as anti-inflammatory agents .

- In Silico Studies : Computational studies have been conducted to predict the pharmacokinetics and binding affinities of thiophene derivatives, providing insights into their mechanisms of action at the molecular level .

Properties

IUPAC Name |

2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLUYXIJZLDNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952773 | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-91-1, 64059-34-3 | |

| Record name | 2-Thiopheneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopheneethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiophene-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does thiophene-2-ethylamine contribute to the development of stable perovskite solar cells?

A: this compound can be incorporated into Ruddlesden–Popper perovskite solar cells as a spacer cation. [] This incorporation leads to the spontaneous generation of 3D perovskite phases within the 2D perovskite matrix, forming beneficial bulk heterojunctions. [] This unique structure enhances charge transport properties and improves the power conversion efficiency of the solar cells. [] Additionally, this compound contributes to stability by acting as a stabilizer for the inorganic lattices within the perovskite structure. []

Q2: Can this compound be utilized for synthesizing compounds with potential biological activity?

A: Yes, this compound serves as a valuable building block in synthesizing various heterocyclic compounds, including 5-imidazolones and 4-thiazolidinones, which have demonstrated potential antibacterial activity. [, , ]

Q3: How does this compound perform as a corrosion inhibitor?

A: Studies indicate that this compound acts as a mixed-type corrosion inhibitor for mild steel in acidic environments. [] It adsorbs onto the metal surface, forming a protective layer and mitigating corrosion. [] This protective effect has been observed through various experimental techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. []

Q4: Have any computational studies been conducted to understand the properties and behavior of this compound?

A: Yes, researchers have employed computational chemistry approaches, including quantum chemical calculations, to investigate the corrosion inhibition mechanism of this compound. [] These calculations provide insights into the molecule's electronic structure and its interactions with metal surfaces, elucidating its role in corrosion prevention. []

Q5: Are there any studies exploring the anti-inflammatory potential of compounds derived from this compound?

A: Research has shown that Schiff base conjugates of this compound with 5-fluoroisatin, particularly those incorporating N-phenylpiperazine Mannich bases, exhibit promising anti-inflammatory activity in vitro. [] This activity is evaluated by analyzing their ability to inhibit the denaturation of Bovine Serum Albumin. []

Q6: What analytical techniques are employed to characterize and study this compound and its derivatives?

A: Various spectroscopic methods are crucial for structural characterization. These include Infrared (IR) spectroscopy and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, , ] These techniques provide valuable information about the functional groups present in the molecule and the arrangement of hydrogen atoms, respectively, aiding in structure determination.

Q7: Is there evidence suggesting potential applications of this compound derivatives in anti-tubercular therapies?

A: While preliminary findings indicate that some this compound derivatives display a certain level of activity against Mycobacterium tuberculosis, their potency remains relatively weak compared to existing anti-tubercular drugs. [] Further research is necessary to explore their potential for development into more effective therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.